molecular formula C13H11ClN2O4S B056207 Pyrithiobac CAS No. 123342-93-8

Pyrithiobac

Cat. No. B056207
CAS RN: 123342-93-8
M. Wt: 326.76 g/mol
InChI Key: QEGVVEOAVNHRAA-UHFFFAOYSA-N
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Description

Pyrithiobac-sodium, also known as PE350, is a carboxyphenylthiodimethoxypyrimidine derivative. It was patented by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co., Ltd. as a herbicide and is commercialized for use in cotton cultivation .


Synthesis Analysis

This compound-sodium is synthesized by taking 2-chloro-4, 6-dimethoxypyrimidine as a raw material to directly react with 2-chloro-6-mercaptobenzoic acid under the action of a solvent, inorganic base, and an alkyl sodium sulfinate catalyst . Another method involves the oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine .


Molecular Structure Analysis

The molecular formula of this compound is C13H11ClN2O4S. Its average mass is 326.755 Da and its monoisotopic mass is 326.012817 Da .


Chemical Reactions Analysis

This compound may not be directly analyzed by GC, but must be derivatized. A reagent that works reasonably well is diazomethane, which methylates the carboxylic acid on this compound .


Physical And Chemical Properties Analysis

This compound-sodium has a high aqueous solubility, is semi-volatile, and based on its chemical properties, it is very mobile and has a high potential to leach to groundwater .

Scientific Research Applications

  • Application Timing and Persistence : Research by Webster and Shaw (1997) explored the persistence of pyrithiobac in silty clay and sandy loam soils. They found that the half-life of this compound was 62 days in the field and 43 days in a greenhouse study, indicating that the degradation of this compound does not significantly vary with application timing within a year (Webster & Shaw, 1997).

  • In-field Bioassay for Persistence : Smith, Shaw, and Miller (2005) conducted field studies to examine crop injury from the previous year's application of this compound. They observed that this compound and another herbicide, imazaquin, were persistent and could injure rotational crops like soybean, corn, and grain sorghum. The half-life of this compound was approximated at 61 days (Smith, Shaw, & Miller, 2005).

  • Thermal Dependence of Efficacy : Light, Dotray, and Mahan (1999) studied the impact of temperature on this compound efficacy, particularly in weed control. Their results indicated acceptable weed control with this compound at temperatures between 20 to 34 degrees Celsius (Light, Dotray, & Mahan, 1999).

  • Herbicide Mobility in Soil : Matocha and Hossner (1999) examined the mobility of this compound in various soil types, finding it to have high mobility in alkaline and predominantly smectitic soils. This suggests that this compound's effectiveness can vary based on soil type (Matocha & Hossner, 1999).

  • Effects of Simulated Drift on Crops : Ghosheh, Prostko, Tingle, and Chandler (2002) studied the impact of this compound drift on corn and grain sorghum. They found that this compound drift could lead to significant yield losses in these crops, depending on the amount of drift and the growth stage of the crop (Ghosheh et al., 2002).

  • Biological Activities of this compound Derivatives : Wu et al. (2019) synthesized and evaluated the biological activities of novel this compound derivatives. They discovered that some derivatives showed anti-Candida activity and insecticidal properties, indicating the potential of this compound derivatives in various biological applications (Wu et al., 2019).

  • Thermal Application Range for this compound : Light, Dotray, and Mahan (2001) defined a thermal application range for postemergence this compound applications, showing how temperature can limit its efficacy. This study underscores the importance of considering environmental factors when applying this compound (Light, Dotray, & Mahan, 2001).

  • Carryover Potential to Rotational Crops : Webster and Shaw (1996) investigated this compound's injury potential to cotton and its carryover effects on rotational crops like grain sorghum, soybean, and wheat. Their results indicated that this compound applied at certain rates and timings could reduce yields of these crops (Webster & Shaw, 1996).

  • This compound's Effect on Cotton Fruiting : Allen, Snipes, and Crowder (1997) explored the impact of this compound on cotton fruiting, maturity, and yield. They found that this compound at certain rates and timings could reduce yield, highlighting its influence on crop development (Allen, Snipes, & Crowder, 1997).

  • Thermal Dependence of Enzyme Function and Herbicide Inhibition : Mahan, Dotray, and Light (2004) investigated the thermal dependence of enzyme function and its implications for herbicide efficacy and tolerance, particularly focusing on this compound. They suggested that temperature-related kinetic limitations could affect herbicide efficacy, including in plants with bioengineered herbicide resistance (Mahan, Dotray, & Light, 2004).

Mechanism of Action

Target of Action

Pyrithiobac primarily targets the enzyme Acetolactate Synthase (ALS) . ALS plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

This compound is a post-emergence herbicide that inhibits the activity of ALS . By inhibiting ALS, this compound prevents the synthesis of essential amino acids, leading to the cessation of cell division . This inhibition disrupts protein synthesis and plant growth, eventually leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . ALS is the first enzyme in this pathway, and its inhibition by this compound disrupts the entire process. The lack of these essential amino acids halts protein synthesis, leading to the cessation of cell division and plant growth .

Pharmacokinetics

This compound has a high aqueous solubility and is semi-volatile . These properties make it very mobile and give it a high potential to leach into groundwater . It is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems . These characteristics influence the compound’s bioavailability in the environment.

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting the synthesis of essential amino acids and proteins, this compound disrupts cell division and plant growth . This leads to tissue death and, ultimately, the death of the plant .

Action Environment

The effectiveness of this compound can be influenced by environmental factors. For instance, its high aqueous solubility and semi-volatile nature can lead to leaching into groundwater, affecting its availability in the soil . Moreover, it is moderately persistent in soil systems but tends to be non-persistent in aquatic systems, which can influence its long-term efficacy . Additionally, certain environmental conditions, such as temperature and rainfall, can affect the uptake and effectiveness of this compound .

Safety and Hazards

Pyrithiobac-sodium is classified as very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While Pyrithiobac-sodium is effective against many types of weeds, there is ongoing research to understand its thermal limitations and how these might be overcome to improve its efficacy .

Biochemical Analysis

Biochemical Properties

By inhibiting this enzyme, pyrithiobac disrupts protein synthesis and plant growth, leading to the death of the weed .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the normal metabolic processes. The inhibition of the ALS enzyme leads to a deficiency in the essential branched-chain amino acids, which in turn affects protein synthesis and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the ALS enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. The disruption in protein synthesis eventually leads to the death of the plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is generally moderately persistent in soil systems but tends to be non-persistent in aquatic systems . It has a high aqueous solubility and is semi-volatile . Over time, it may degrade or be leached from the soil .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids. It acts by inhibiting the ALS enzyme, which is crucial in this pathway . The inhibition of this enzyme disrupts the normal metabolic flux, leading to a deficiency in these essential amino acids .

Transport and Distribution

This compound is highly mobile in the environment due to its high aqueous solubility and semi-volatile nature . It can be transported and distributed within various environmental compartments, including soil and water . In soil, it has a high potential to leach to groundwater .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mode of action, it can be inferred that it likely interacts with the ALS enzyme, which is located in the chloroplasts of plant cells

properties

IUPAC Name

2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGVVEOAVNHRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037703
Record name Pyrithiobac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123342-93-8
Record name Pyrithiobac [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrithiobac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
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Record name PYRITHIOBAC
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5.0 g of 2-amino-6-chlorobenzoic acid hydrochloride was converted to a diazonium salt with 2.3 g of sodium nitrite and concentrated hydrochloric acid. Then, this diazonium salt was gradually dropwise added to a solution comprising 4.8 g of 4,6-dimethoxy-2-mercaptopyrimidine, 2.4 g of sodium hydroxide and 40 ml of water at 0° C. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then, the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure. The residue thereby obtained was purified by column chromatography to obtain 1.8 g of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid as ocher powder. Melting point: 148°-151° C.
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Synthesis routes and methods IV

Procedure details

A solution of 1.4 grams (0.007 mole) of 6-chloro-2-mercaptobenzoic acid in 50 mL of dimethylformamide was stirred, and 0.6 gram (0.01 mole) of 60% sodium hydride in mineral oil was added in two portions during a 3 minute period. After this time the reaction mixture was stirred for 30 minutes, and 1.6 grams (0.007 mole) of 4,6-dimethoxy-2-methylsulfonylpyrimidine (prepared as in Example 1, Steps A-C) was added. Upon completion of addition, the reaction mixture was stirred for about 60 hours. After this time the reaction mixture was poured into 150 mL of an aqueous solution saturated with sodium chloride. Water, 50 mL, was added, and the mixture was extracted with three 70 mL portions of ethyl acetate. The combined extracts were evaporated under reduced pressure, leaving no residue. The aqueous layer was cooled and acidified to pH 2 with aqueous 3N hydrochloric acid. The mixture was reextracted with three 70 mL portions of ethyl acetate. The combined extracts were washed with four 50 mL portions of an aqueous solution saturated with sodium chloride. The organic layer was concentrated under reduced pressure to a residue. The residue was subjected to two purifications by column chromatography on silica gel. Elution for the first purification was accomplished using 10% methanol in methylene chloride, and with 33% acetone in methylene chloride for the second purification. The yield of 6-chloro-2-(4,6-dimethoxypyrimidin-2-ylthio)benzoic acid was 0.3 gram. The nmr spectrum was consistent with the proposed structure.
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Synthesis routes and methods V

Procedure details

5.0 g of 2-amino-6-chlorobenzoic acid hydrochloride was converted to a diazonium salt with 2.3 g of sodium nitride and concentrated hydrochloric acid. Then, this diazonium salt was gradually dropwise added to a solution comprising 4.8 g of 4,6-dimethoxy-2-mercaptopyrimidine, 2.4 g of sodium hydroxide and 40 ml of water at 0° C. After completion of the dropwise addition, the mixture was stirred at room temperature for 2 hours to complete the reaction. Concentrated hydrochloric acid was added to the reaction solution, and then, the mixture was extracted with ethyl acetate. The extract was dried, and then the solvent was distilled off under reduced pressure. The residue thereby obtained was purified by column chromatography to obtain 1.8 g of the desired compound as ocher powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of pyrithiobac?

A1: this compound is an acetolactate synthase (ALS) inhibitor. [, , , , , ] ALS is a key enzyme involved in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. [, , , , , ] By inhibiting ALS, this compound disrupts amino acid production, ultimately leading to plant death. [, , , , , ]

Q2: How does temperature affect this compound efficacy?

A3: Research suggests that this compound efficacy can be influenced by temperature. [, ] Cooler temperatures during or shortly after application may increase the potential for injury to cotton and potentially reduce weed control. [, ] The "thermal application range" (TAR) for this compound has been proposed to define optimal temperatures for effective weed control and minimal crop injury. []

Q3: Can soil moisture influence this compound activity?

A4: Yes, soil moisture can affect this compound activity. [] Studies show that velvetleaf, a common cotton weed, is less susceptible to this compound in drier soils. [] This may be attributed to reduced absorption and translocation of the herbicide under dry conditions. []

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H13ClN2O4S. Its molecular weight is 340.78 g/mol. [, ]

Q5: Can this compound be mixed with other herbicides?

A6: this compound can be tank-mixed with certain herbicides for broader weed control, but antagonistic interactions may occur with some combinations. [, , , , , , ] For example, mixing this compound with some graminicides may reduce grass control, [, ] while adding MSMA to this compound can improve control of certain weeds like sicklepod. [, ]

Q6: Is there a risk of this compound interacting with insecticides?

A7: Studies have investigated the potential for interactions between this compound and various insecticides applied to cotton. [, , ] While some minor interactions have been observed, most research indicates that this compound does not significantly affect insecticide efficacy or cotton response when co-applied with common insecticides. [, , ]

Q7: Are there weeds resistant to this compound?

A9: Yes, cases of this compound resistance in weeds have been documented. [, , ] Palmer amaranth, a particularly troublesome weed in cotton, has developed resistance to both this compound and glyphosate. [, , ] This resistance is often linked to target-site mutations in the ALS gene, leading to reduced herbicide binding and efficacy. [, ]

Q8: Does this compound resistance confer cross-resistance to other herbicides?

A10: Resistance to this compound can lead to cross-resistance to other ALS-inhibiting herbicides from different chemical classes. [] This is because mutations in the ALS gene can reduce binding affinity for a range of ALS inhibitors, even those with distinct chemical structures. []

Q9: What analytical methods are used to quantify this compound?

A11: Several analytical methods have been developed for the detection and quantification of this compound, including gas chromatography-mass spectrometry (GC-MS) and enzyme-linked immunosorbent assay (ELISA). [] ELISA offers a sensitive and cost-effective alternative to conventional methods like GC-MS for monitoring this compound residues in soil. []

Q10: How does this compound degrade in the environment?

A12: this compound can degrade in the environment through various processes, including microbial degradation and photolysis. [] Its degradation rate is influenced by factors such as soil type, pH, temperature, and moisture. []

Q11: What is the environmental impact of this compound?

A13: While this compound is effective for weed control in cotton, its low adsorption to soil and potential for leaching raise concerns about its impact on water resources. [, ] Studies on its mobility in soil are crucial to assess the risk of contamination and develop strategies to mitigate negative environmental consequences. [, ]

Q12: Are there alternative weed control methods for cotton?

A14: Yes, several alternatives to this compound exist for weed management in cotton, including other herbicides with different modes of action, cultural practices (e.g., crop rotation, cover crops), and mechanical weed control. [, , , ] Integrated weed management strategies combining different methods are recommended to minimize herbicide reliance and prevent resistance development. [, , , ]

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